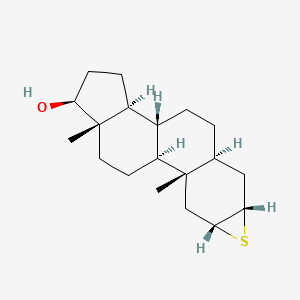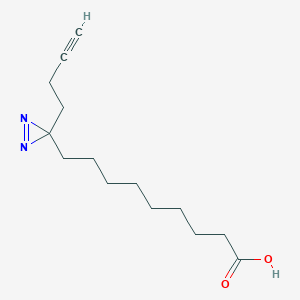
Epitiostanol
描述
Epitiostanol is an androgenic anabolic steroid with a potent anti-estrogenic effect . It’s used as an antiestrogen and antineoplastic agent in the treatment of breast cancer and has also been found to be effective in the treatment of gynecomastia . It’s sold under the brand name Thiodrol and has been marketed in Japan as an antineoplastic agent for the treatment of breast cancer since 1977 .
Synthesis Analysis
Epitiostanol sulfoxide, a specific metabolite with a sulfur atom, was identified by in vitro and in vivo studies . Chemical synthesis was performed and synthetic epitiostanol sulfoxide was identified by NMR analysis .
Molecular Structure Analysis
Epitiostanol, also known as 2α,3α-epithio-4,5α-dihydrotestosterone (2α,3α-epithio-DHT) or as 2α,3α-epithio-5α-androstan-17β-ol, is a synthetic androstane steroid and a derivative of DHT . Mepitiostane, a derivative of epitiostanol with a C17α methoxycyclopentane ether substitution, is an orally active prodrug of epitiostanol .
Physical And Chemical Properties Analysis
Epitiostanol has a molecular weight of 306.5 g/mol . Its molecular formula is C19H30OS . The density is 1.1±0.1 g/cm3, boiling point is 424.4±38.0 °C at 760 mmHg, and the flash point is 206.1±25.5 °C .
科学研究应用
Breast Cancer Treatment
Epitiostanol is primarily used as an antiestrogen and antineoplastic agent in the treatment of breast cancer . It binds directly to the androgen receptor (AR) and estrogen receptor (ER), where it acts as an agonist and antagonist, respectively. This dual action helps in suppressing tumor growth through activation of the AR and inhibition of the ER. In premenopausal women, it also acts as an antigonadotropin, reducing systemic estrogen levels and further aiding in breast cancer treatment .
Gynecomastia Management
The compound has been found effective in the treatment of gynecomastia , a condition characterized by the enlargement of breast tissue in males . Epitiostanol’s antiestrogen properties make it a suitable option for managing this condition, offering an alternative to surgical intervention.
Lymphatic System Research
Research has shown that Epitiostanol, when substituted at position 17 with methoxycyclopentane to yield Mepitiostane, becomes extremely lipophilic and shows preferential partitioning into the lymph . This property is significant for studying the lymphatic transfer of drugs and could be beneficial in designing treatments that target the lymphatic system.
Lipid Metabolism Studies
Epitiostanol’s interaction with core lipids of chylomicrons and very low-density lipoproteins (VLDL) in the lymph has implications for lipid metabolism studies . Understanding its behavior could lead to insights into the transport and metabolism of lipids in the body.
Pharmacokinetics and Drug Delivery
The pharmacokinetics of Epitiostanol, particularly its poor oral bioavailability due to extensive first-pass metabolism, makes it a subject of interest in drug delivery research . Its necessity to be administered via intramuscular injection opens up discussions on alternative delivery methods that could improve its therapeutic efficacy.
Steroid Chemistry
Epitiostanol contributes to the field of steroid chemistry, providing insights into the structural modifications that affect steroid hormone action. Its unique structure, featuring an epithio group, offers a model for studying the relationship between steroid structure and function .
Antigonadotropic Effects
The antigonadotropic effects of Epitiostanol, which reduce systemic estrogen levels, are of interest in endocrinology research. This effect is particularly relevant in the context of hormonal therapies and the regulation of the hypothalamic-pituitary-gonadal axis .
Anabolic Androgenic Steroid Research
As an anabolic–androgenic steroid (AAS), Epitiostanol’s comparative weakness as an AAS but potent antiestrogen activity provides a unique perspective in AAS research. It is one of the few AAS that acts as an antagonist of the ER, which could lead to the development of new AAS with specific therapeutic applications .
作用机制
Target of Action
Epitiostanol primarily targets the Androgen Receptor (AR) and Estrogen Receptor (ER) . It acts as an agonist for the AR and an antagonist for the ER .
Mode of Action
Epitiostanol binds directly to the AR and ER . It activates the AR, leading to anabolic effects, and inhibits the ER, resulting in antiestrogenic effects . This dual action makes it potent as an antiestrogen and comparatively weak as an AAS .
Biochemical Pathways
The mechanism of action of Epitiostanol in breast cancer is multimodal . It directly suppresses tumor growth through activation of the AR and inhibition of the ER . In premenopausal women, it additionally acts as an antigonadotropin, reducing systemic estrogen levels via AR activation and consequent suppression of the hypothalamic-pituitary-gonadal axis .
Pharmacokinetics
Epitiostanol shows poor bioavailability and weak therapeutic efficacy when taken orally due to extensive first-pass metabolism . As such, it must be administered via intramuscular injection .
Result of Action
The activation of the AR and inhibition of the ER by Epitiostanol leads to the suppression of tumor growth . This is particularly effective in the treatment of breast cancer . Additionally, it reduces systemic estrogen levels in premenopausal women, which can have beneficial effects in certain conditions .
安全和危害
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers
A case series described four men, aged between 20−29 years, who developed intrahepatic cholestasis following epitiostanol administration . Another study reported that Epitiostanol sulfoxide, a specific metabolite with a sulfur atom, was identified by in vitro and in vivo studies .
属性
IUPAC Name |
(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMLHUPNRURLOK-XGRAFVIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045367 | |
| Record name | Epitiostanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epitiostanol | |
CAS RN |
2363-58-8 | |
| Record name | Epitiostanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epitiostanol [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitiostanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPITIOSTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)

